molecular formula C55H60N5O9P B12399851 9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate

9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate

Cat. No.: B12399851
M. Wt: 966.1 g/mol
InChI Key: RTCXQZNUPGAZAK-TWSQAOCOSA-N
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Description

9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including carbamate, oxolane, and pyrimidine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) and various phosphanyl reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the carbamate group may yield a corresponding urea derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be used as a probe to study enzyme activity or as a ligand in binding studies.

Medicine

In medicine, the compound may have potential as a drug candidate or as a tool for drug delivery systems.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may act as an inhibitor of a particular enzyme or as a ligand that binds to a specific receptor. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other carbamate derivatives, oxolane-containing molecules, and pyrimidine-based compounds.

Uniqueness

The uniqueness of 9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C55H60N5O9P

Molecular Weight

966.1 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C55H60N5O9P/c1-36(2)60(37(3)4)70(67-31-15-30-56)69-49-32-51(59-33-38(5)52(57-53(59)61)58-54(62)65-34-48-46-20-13-11-18-44(46)45-19-12-14-21-47(45)48)68-50(49)35-66-55(39-16-9-8-10-17-39,40-22-26-42(63-6)27-23-40)41-24-28-43(64-7)29-25-41/h8-14,16-29,33,36-37,48-51H,15,31-32,34-35H2,1-7H3,(H,57,58,61,62)/t49?,50-,51-,70?/m1/s1

InChI Key

RTCXQZNUPGAZAK-TWSQAOCOSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@H]5CC([C@H](O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC(C(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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